5-(1-Propynyl)-2'-o-methyluridine
5-(1-Propynyl)-2'-o-methyluridine
Brand Name:
Vulcanchem
CAS No.:
179817-95-9
VCID:
VC20909613
InChI:
InChI=1S/C13H16N2O6/c1-3-4-7-5-15(13(19)14-11(7)18)12-10(20-2)9(17)8(6-16)21-12/h5,8-10,12,16-17H,6H2,1-2H3,(H,14,18,19)/t8-,9-,10-,12-/m1/s1
SMILES:
CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC
Molecular Formula:
C13H16N2O6
Molecular Weight:
296.28 g/mol
5-(1-Propynyl)-2'-o-methyluridine
CAS No.: 179817-95-9
Cat. No.: VC20909613
Molecular Formula: C13H16N2O6
Molecular Weight: 296.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179817-95-9 |
|---|---|
| Molecular Formula | C13H16N2O6 |
| Molecular Weight | 296.28 g/mol |
| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C13H16N2O6/c1-3-4-7-5-15(13(19)14-11(7)18)12-10(20-2)9(17)8(6-16)21-12/h5,8-10,12,16-17H,6H2,1-2H3,(H,14,18,19)/t8-,9-,10-,12-/m1/s1 |
| Standard InChI Key | KPJZKNCZUWDUIF-DNRKLUKYSA-N |
| Isomeric SMILES | CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC |
| SMILES | CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC |
| Canonical SMILES | CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator